(2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide
Overview
Description
(2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide is a complex organic compound with a unique structure that combines a furan ring, a benzoxazole moiety, and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and benzoxazole intermediates, which are then coupled through a series of reactions to form the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzoxazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide include:
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms, used in the production of dyes and herbicides.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and materials.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, benzoxazole moiety, and prop-2-enamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-14-4-10-18-19(13-14)28-21(24-18)15-5-7-16(8-6-15)23-22(29)25-20(26)11-9-17-3-2-12-27-17/h2-13H,1H3,(H2,23,25,26,29)/b11-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHNMLGFSJLITF-PKNBQFBNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C=CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)/C=C/C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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